1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an amino group, two methyl groups, a methylthio group, an oxo group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent modifications, which can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with varying substituents. Examples are:
- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-Amino-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
What sets 1-Amino-4,6-dimethyl-5-(methylthio)-2-oxo-1,2-dihydropyridine-3-carbonitrile apart is the combination of its functional groups, which confer unique chemical reactivity and biological activity. The presence of both the methylthio and carbonitrile groups, along with the amino and oxo groups, allows for a diverse range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
1-amino-4,6-dimethyl-5-methylsulfanyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-5-7(4-10)9(13)12(11)6(2)8(5)14-3/h11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKROCRMOSJQFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1SC)C)N)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407062 |
Source
|
Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120456-35-1 |
Source
|
Record name | 1-Amino-4,6-dimethyl-5-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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